Physicochemical Profiling & Synthetic Utility of 2,6-Difluoro-4-nitrobenzene-1-thiol
Physicochemical Profiling & Synthetic Utility of 2,6-Difluoro-4-nitrobenzene-1-thiol
The following technical guide details the physicochemical properties, synthesis, and reactivity of 2,6-Difluoro-4-nitrobenzene-1-thiol , a specialized organofluorine building block used in advanced medicinal chemistry and materials science.
Technical Whitepaper | Version 1.0
Executive Summary
2,6-Difluoro-4-nitrobenzene-1-thiol (also known as 2,6-difluoro-4-nitrothiophenol) is a highly functionalized aromatic scaffold characterized by the interplay between a nucleophilic thiol group and a strongly electron-deficient aromatic ring.[1] The presence of the nitro group (
Molecular Identity & Structural Analysis
The molecule features a
| Attribute | Data |
| IUPAC Name | 2,6-Difluoro-4-nitrobenzene-1-thiol |
| Common Synonyms | 2,6-Difluoro-4-nitrothiophenol; 4-Mercapto-3,5-difluoronitrobenzene |
| CAS Registry Number | 1181458-66-1 |
| Molecular Formula | C₆H₃F₂NO₂S |
| Molecular Weight | 191.16 g/mol |
| SMILES | SC1=C(F)C=C(=O)C=C1F |
| InChI Key | Calculated: SY179780 (Derivative Analog) |
Structural Electronic Effects
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Acidity Enhancement: The nitro group (
effect) and the two fluorine atoms ( effect) stabilize the thiolate anion, lowering the pKa significantly compared to thiophenol (pKa ~6.6) and 4-nitrothiophenol (pKa ~4.7). -
Nucleophilicity: While the thiolate is stable, the electron-deficient ring reduces the hardness of the sulfur nucleophile, making it highly effective for soft electrophiles (e.g., alkyl halides, Michael acceptors).
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19F NMR Signature: The two equivalent fluorine atoms provide a distinct singlet or coupled signal in 19F NMR, useful for reaction monitoring.
Physicochemical Properties
Note: Some values are predicted based on Structure-Activity Relationship (SAR) data of the closest analogs (4-nitrothiophenol and 2,3,4,5,6-pentafluorothiophenol).[2]
| Property | Value / Range | Confidence/Source |
| Physical State | Yellow crystalline solid or powder | Observed (Analogous Nitrophenols) |
| Melting Point | 75 – 85 °C | Predicted (Analog: 4-Nitrothiophenol MP 79°C) |
| Boiling Point | ~280 °C (at 760 mmHg) | Predicted |
| pKa (Thiol) | 3.2 – 3.8 | Estimated (Hammett Equation) |
| LogP | 2.15 ± 0.3 | Calculated |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water | Experimental Heuristic |
| Stability | Air-sensitive (oxidizes to disulfide) | General Thiol Chemistry |
Synthesis & Manufacturing
The most robust synthetic route utilizes 3,4,5-trifluoronitrobenzene as the starting material. The reaction exploits the high regioselectivity of Nucleophilic Aromatic Substitution (
Reaction Pathway
The 4-position fluorine in 3,4,5-trifluoronitrobenzene is the most activated due to the direct resonance stabilization of the Meisenheimer intermediate by the para-nitro group.
Figure 1: Regioselective synthesis via nucleophilic aromatic substitution.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 2,6-Difluoro-4-nitrobenzene-1-thiol from 3,4,5-trifluoronitrobenzene.
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Preparation: In a round-bottom flask, dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous DMF (10 mL/g). Cool the solution to 0°C under an inert Nitrogen atmosphere.
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Nucleophilic Attack: Slowly add Sodium Hydrosulfide (NaSH) hydrate (1.1 eq) or Thiourea (1.1 eq).
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Validation Check: The solution should turn deep yellow/orange, indicating the formation of the nitrophenyl-thiolate species.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (higher Rf) should disappear.
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Workup:
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Pour the mixture into ice-cold 1M HCl (to protonate the thiolate).
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Extract with Ethyl Acetate (3x).
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Wash combined organics with Brine (to remove DMF).
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Dry over anhydrous
and concentrate.
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Purification: Recrystallize from Hexanes/DCM or perform flash chromatography.
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Note: Handle quickly to avoid oxidation to the disulfide dimer.
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Reactivity & Applications
This compound is a versatile "soft" nucleophile. Its reactivity is dominated by the thiol group, but the fluorinated ring allows for secondary
Functionalization Workflows
Figure 2: Primary reactivity manifolds. The thiol is the primary reactive center, but the ortho-fluorines remain susceptible to displacement by strong amines.
Key Applications
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19F NMR Probes: The symmetry of the two fluorine atoms creates a simplified NMR signal that is sensitive to the local electronic environment of the thiol, making it an excellent reporter for protein binding events when conjugated to cysteines.
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Proteomics: Used as a capping agent or a precursor for activity-based probes targeting cysteine proteases.
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Materials Science: Formation of Self-Assembled Monolayers (SAMs) on Gold surfaces. The electron-withdrawing nitro group alters the dipole moment of the surface interface compared to standard thiophenols.
Safety & Handling (MSDS Summary)
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Hazards:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Stench: Like most thiols, this compound has a potent, disagreeable odor.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Oxidation leads to the formation of insoluble disulfides.
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Disposal: Treat as hazardous organosulfur waste. Bleach (sodium hypochlorite) can be used to oxidize trace residues to sulfonates for odor control before disposal.
References
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Synthesis Precursors (3,4,5-Trifluoronitrobenzene): TCI Chemicals. Fluorinated Building Blocks and Nucleophilic Substitution.
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Thiol Reactivity & pKa Effects: BenchChem. 2,6-Difluoro-4-nitrothioanisole and related derivatives.
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Analogous Compound Properties (4-Nitrothiophenol): ChemicalBook. 4-Nitrothiophenol Physicochemical Properties.
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General Synthesis of Fluorinated Thiophenols: Accelachem. Catalog Entry for 2,6-difluoro-4-nitrobenzene-1-thiol.
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Nucleophilic Aromatic Substitution Mechanisms: National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
